5-(5-Phenyl-1,3,4-oxadiazol-2-yl)thiazol-2-amine
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Overview
Description
5-(5-Phenyl-1,3,4-oxadiazol-2-yl)thiazol-2-amine is a heterocyclic compound that contains both oxadiazole and thiazole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Phenyl-1,3,4-oxadiazol-2-yl)thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylacetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3), followed by basification with potassium hydroxide to yield the desired oxadiazole derivative . Another method involves the reaction of aryl hydrazides with carbonyl diimidazole (CDI) in toluene to obtain 3,5-disubstituted oxadiazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(5-Phenyl-1,3,4-oxadiazol-2-yl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiazole rings .
Scientific Research Applications
5-(5-Phenyl-1,3,4-oxadiazol-2-yl)thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Medicine: It is explored for its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 5-(5-Phenyl-1,3,4-oxadiazol-2-yl)thiazol-2-amine involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity . The exact molecular pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,3,4-oxadiazol-2-amine: A closely related compound with similar biological activities.
5-Phenyl-1,3,4-oxadiazole-2-thiol: Another similar compound with potential antibacterial and antifungal activities.
1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl: A structural analog used in dye applications.
Uniqueness
5-(5-Phenyl-1,3,4-oxadiazol-2-yl)thiazol-2-amine is unique due to the presence of both oxadiazole and thiazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H8N4OS |
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Molecular Weight |
244.27 g/mol |
IUPAC Name |
5-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H8N4OS/c12-11-13-6-8(17-11)10-15-14-9(16-10)7-4-2-1-3-5-7/h1-6H,(H2,12,13) |
InChI Key |
QYVJNGCQMMWYSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CN=C(S3)N |
Origin of Product |
United States |
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